molecular formula C16H18O5 B2779168 [(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid CAS No. 135111-35-2

[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid

Cat. No.: B2779168
CAS No.: 135111-35-2
M. Wt: 290.315
InChI Key: DHVARIMZVITILK-UHFFFAOYSA-N
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Description

[(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid is a complex organic compound with the molecular formula C16H18O5 This compound is notable for its unique spiro structure, which involves a chromene ring fused to a cyclohexane ring The presence of an oxo group and an acetic acid moiety further adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.

    Spirocyclization: The chromene intermediate undergoes a spirocyclization reaction with a cyclohexanone derivative in the presence of a base to form the spiro compound.

    Introduction of the Oxo Group: The oxo group is introduced via an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification of the spiro compound with acetic anhydride or acetyl chloride under acidic conditions to yield [(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.

    Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alcohols, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

[(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid involves its interaction with specific molecular targets. The oxo and acetic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The spiro structure may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

[(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid can be compared with other spiro compounds and chromene derivatives:

    Spiro[chromene-2,1’-cyclohexane]: Lacks the oxo and acetic acid groups, resulting in different reactivity and applications.

    4-Oxo-3,4-dihydrochromene-2-carboxylic acid: Similar structure but without the spirocyclization, leading to different chemical properties.

    Chromene-2,1’-cyclohexane-6-yl acetate: Contains an acetate group but lacks the oxo functionality, affecting its biological activity.

The unique combination of the spiro structure, oxo group, and acetic acid moiety in [(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid distinguishes it from these similar compounds, providing it with unique chemical and biological properties.

Properties

IUPAC Name

2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-6-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c17-13-9-16(6-2-1-3-7-16)21-14-5-4-11(8-12(13)14)20-10-15(18)19/h4-5,8H,1-3,6-7,9-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVARIMZVITILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl (2-{(3,4-dihydro-4-oxospiro [2H-1-benzopyran-2,1'-cyclohexan]-6-yl)oxy}acetate (prepared in Preparation 27) (0.5 g, 1.57 mmol) and 1N sodium hydroxide (1.9 ml, 1.9 mmol), and ethanol (5 ml) is stirred at room temperature for one hour. The mixture is made acid with 1N HCl, filtered, and washed with small amount of water to separate crystalline precipitates. Recrystallization from a mixture of diethyl ether and hexane gives the title compound as a crystalline solid (0.39 g, 85.6%, m.p.=148°-149° C.).
Name
2-{(3,4-dihydro-4-oxospiro [2H-1-benzopyran-2,1'-cyclohexan]-6-yl)oxy}acetate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85.6%

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